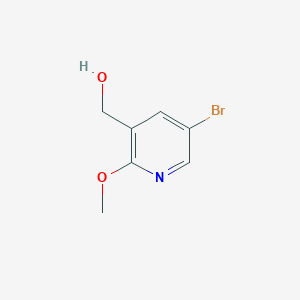

(5-Bromo-2-methoxypyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCNLQJWEVAXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627554 | |

| Record name | (5-Bromo-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351410-47-4 | |

| Record name | (5-Bromo-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromo-2-methoxypyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of (5-Bromo-2-methoxypyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound (5-Bromo-2-methoxypyridin-3-yl)methanol, identified by the CAS number 351410-47-4. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development by presenting available mass spectrometry data and outlining standardized experimental protocols for acquiring nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Core Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₇H₈BrNO₂) are presented in Table 1. This data is essential for confirming the identity of the synthesized compound in experimental settings.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 217.98113 |

| [M+Na]⁺ | 239.96307 |

| [M-H]⁻ | 215.96657 |

| [M+NH₄]⁺ | 235.00767 |

| [M+K]⁺ | 255.93701 |

| [M+H-H₂O]⁺ | 199.97111 |

| [M+HCOO]⁻ | 261.97205 |

| [M+CH₃COO]⁻ | 275.98770 |

| [M+Na-2H]⁻ | 237.94852 |

| [M]⁺ | 216.97330 |

| [M]⁻ | 216.97440 |

| Table 1: Predicted Mass Spectrometry Data for this compound[1] |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR and IR spectra, which are applicable to pyridine derivatives such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to achieve a homogeneous solution, which is crucial for obtaining high-resolution spectra.

¹H NMR and ¹³C NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to record include chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integration values.

-

¹³C NMR: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom. Report the chemical shifts in ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Compress the resulting fine powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Identify and report the frequencies of significant absorption bands in wavenumbers (cm⁻¹), corresponding to the characteristic vibrations of functional groups such as O-H (alcohol), C-O (ether), C=C and C=N (pyridine ring), and C-Br bonds.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical entity like this compound.

A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

In-Depth Technical Guide: (5-Bromo-2-methoxypyridin-3-yl)methanol (CAS 351410-47-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the compound (5-Bromo-2-methoxypyridin-3-yl)methanol, CAS number 351410-47-4. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. The presence of a bromine atom, a methoxy group, and a hydroxymethyl group on the pyridine ring suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 351410-47-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Canonical SMILES | COC1=NC=C(C=C1CO)Br |

| InChI Key | PQCNLQJWEVAXSY-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value |

| Physical Form | Solid (predicted) |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound involves the reduction of the corresponding aldehyde, 5-bromo-2-methoxynicotinaldehyde.

Experimental Protocol: Reduction of 5-bromo-2-methoxynicotinaldehyde

This protocol is a general procedure based on standard chemical transformations and may require optimization for specific laboratory conditions.

Materials:

-

5-bromo-2-methoxynicotinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-methoxynicotinaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the cooled solution. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product of high purity.

Diagram 1: Synthetic Pathway

Caption: Synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information in scientific literature or databases regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. This compound represents a novel chemical entity for which biological screening and characterization have not been reported. Its structural similarity to other pyridine-containing molecules that exhibit biological activity suggests it could be a candidate for various screening programs.

Diagram 2: Research Workflow for Biological Characterization

Caption: Proposed workflow for biological evaluation.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. It is important to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Table 3: Selected Suppliers

| Supplier | Location |

| Aaronchem | - |

| BLD Pharm | - |

| ChemScene | USA |

| Fluorochem | UK |

| Sigma-Aldrich | USA |

| abcr GmbH | Germany |

This is not an exhaustive list, and availability may vary.

Safety and Handling

Detailed safety information can be found in the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be followed when handling this compound.

General Hazards:

-

Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

It is advisable to handle this compound in a well-ventilated area or a chemical fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound (CAS 351410-47-4) is a chemical intermediate with potential for use in the synthesis of novel compounds for various applications, including pharmaceuticals and materials. While its synthesis is achievable through standard chemical methods, a significant knowledge gap exists regarding its physical properties and, most notably, its biological activity. This presents an opportunity for researchers to explore the potential of this molecule in drug discovery and other scientific disciplines. Future work should focus on the experimental determination of its physicochemical properties and comprehensive biological screening to elucidate its potential therapeutic value.

Theoretical and Computational Exploration of 5-Bromo-2-Methoxypyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science. Among these, 5-bromo-2-methoxypyridine serves as a versatile precursor for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and biological properties of these derivatives. Detailed experimental protocols for their synthesis and characterization are also presented, alongside an exploration of their potential interactions with key biological signaling pathways. This document is intended to be a valuable resource for researchers engaged in the rational design and development of novel therapeutic agents based on the 5-bromo-2-methoxypyridine core.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its physicochemical and biological properties. The 5-bromo-2-methoxypyridine scaffold is particularly noteworthy due to the synthetic versatility imparted by the bromine atom, which can be readily functionalized through various cross-coupling reactions, and the electronic influence of the methoxy group.[2]

Computational chemistry and theoretical studies play a pivotal role in modern drug discovery by providing invaluable insights into the molecular properties and potential biological activities of novel compounds, thereby guiding synthetic efforts and reducing the costs and timelines associated with drug development.[3] This guide will delve into the application of these computational techniques to the study of 5-bromo-2-methoxypyridine derivatives.

Theoretical and Computational Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules, offering a favorable balance between accuracy and computational cost.[3]

Geometry Optimization and Vibrational Analysis

The initial step in the computational analysis of a molecule is the optimization of its geometry to determine the most stable, lowest-energy conformation. This is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), which is well-suited for organic molecules.[3] Following geometry optimization, vibrational frequency calculations are conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, and their energies and spatial distributions are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.[4]

Table 1: Illustrative Frontier Molecular Orbital Data for a Hypothetical Series of 5-Aryl-2-methoxypyridine Derivatives (Calculated using DFT/B3LYP)

| Derivative (Aryl Group) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| Phenyl | -6.25 | -1.10 | 5.15 | 2.1 |

| 4-Chlorophenyl | -6.35 | -1.30 | 5.05 | 2.5 |

| 4-Methoxyphenyl | -6.10 | -1.05 | 5.05 | 2.8 |

| 4-Nitrophenyl | -6.50 | -1.80 | 4.70 | 4.5 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values will vary depending on the specific derivative and computational parameters.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying the regions that are most susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.[5]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions within a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions between filled and vacant orbitals, which contribute to the overall stability of the molecule.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, typically expressed as a docking score or binding energy. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, can also be visualized and analyzed.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties (descriptors) that are most influential on the biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized compounds.

Experimental Protocols

Synthesis of 5-Aryl-2-methoxypyridine Derivatives via Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds and is widely used for the derivatization of 5-bromo-2-methoxypyridine.[2]

Protocol:

-

To a reaction vessel, add 5-bromo-2-methoxypyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, for example, K₃PO₄ (2.0 eq.).[2]

-

Add a solvent system of 1,4-dioxane and water (typically a 4:1 ratio).[2]

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (approximately 90-100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can also provide information about their structure through fragmentation patterns. For compounds containing bromine, the mass spectrum will show a characteristic M+2 peak of nearly equal intensity to the M+ peak, due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6]

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[7]

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Biological Context and Signaling Pathways

Pyridine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.[2] Their diverse biological activities make them attractive candidates for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. The pyridine scaffold is a common feature in many kinase inhibitors, as the nitrogen atom can form key hydrogen bond interactions with the hinge region of the kinase active site.[8]

G-Protein Coupled Receptor (GPCR) Modulation

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. They are major targets for a large number of approved drugs. Pyridine derivatives have been shown to act as modulators of various GPCRs.[9]

Visualizations

Computational Analysis Workflow

Caption: A typical workflow for the computational analysis of 5-bromo-2-methoxypyridine derivatives.

Hypothetical Kinase Inhibitor Signaling Pathway

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 5-bromo-2-methoxypyridine derivative.

Experimental Workflow for Synthesis and Characterization

Caption: A general experimental workflow for the synthesis and characterization of novel derivatives.

Conclusion

The 5-bromo-2-methoxypyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The integration of theoretical and computational methods with traditional synthetic and analytical techniques provides a powerful paradigm for the rational design and optimization of these derivatives. This guide has outlined the key computational and experimental approaches that can be employed to explore the chemical space of 5-bromo-2-methoxypyridine derivatives, with the ultimate goal of identifying new drug candidates with improved efficacy and safety profiles.

References

- 1. Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. helixchrom.com [helixchrom.com]

- 8. benchchem.com [benchchem.com]

- 9. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity and electronic properties of brominated methoxypyridines

An In-depth Technical Guide on the Reactivity and Electronic Properties of Brominated Methoxypyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and distinct electronic properties.[1] Among these, brominated methoxypyridines represent a particularly versatile class of building blocks. The interplay between the electron-donating methoxy group, the electron-withdrawing bromine atom, and the inherently electron-deficient pyridine ring endows these molecules with unique reactivity profiles. This guide provides a comprehensive technical overview of the electronic properties and reactivity of brominated methoxypyridines, with a focus on their application in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions that are pivotal in drug discovery.[2][3]

Electronic Properties

The chemical behavior of brominated methoxypyridines is governed by the electronic effects of the substituents in concert with the intrinsic properties of the pyridine ring.

The Pyridine Ring

The pyridine molecule is a planar, aromatic heterocycle that follows Hückel's criteria.[4] However, the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density across the ring, creating a significant dipole moment.[4] This nitrogen atom reduces the electron density of the aromatic system, making pyridine and its derivatives generally less susceptible to electrophilic substitution compared to benzene but more reactive towards nucleophiles at the positions ortho (2, 6) and para (4) to the nitrogen.[4] The lone pair of electrons on the nitrogen is located in an sp² orbital and does not participate in the aromatic π-system, which accounts for the basicity of pyridine.[4]

Substituent Effects

The reactivity and properties of a brominated methoxypyridine are determined by the combined electronic influence of the bromo and methoxy substituents.

-

Methoxy Group (-OCH₃): As a substituent, the methoxy group exerts a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). The overall result is an increase in electron density in the pyridine ring, particularly at the ortho and para positions relative to the methoxy group.

-

Bromo Group (-Br): The bromine atom exhibits a strong electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). This combination deactivates the ring towards electrophilic substitution but makes the carbon atom to which it is attached an electrophilic center, ideal for cross-coupling reactions.

The interplay of these effects, along with their positions relative to the ring nitrogen, dictates the molecule's overall electronic character, basicity (pKa), and regioselectivity in chemical reactions. For instance, electron-donating groups can increase the reactivity of the metal center in catalytic cycles, while electron-withdrawing groups can render the metal center more electron-deficient and potentially more reactive.[5]

Basicity and pKa

The basicity of the pyridine nitrogen is sensitive to the electronic nature of ring substituents. Electron-donating groups like methoxy increase the electron density on the nitrogen, making it more basic (higher pKa). Conversely, electron-withdrawing groups like bromine decrease the basicity (lower pKa). The pKa of the parent pyridinium ion is approximately 5.25.[4][6] Theoretical studies using computational models like AM1 and PM5 COSMO can be employed to calculate the pKa values of substituted pyridines, and these calculations often show good agreement with experimental data.[7]

Table 1: Comparison of Experimental and Calculated pKa Values for Substituted Pyridines This table illustrates the influence of substituents on the basicity of the pyridine ring. Note that direct experimental data for all brominated methoxypyridine isomers is not readily available; these values for related compounds serve as a reference.

| Compound | Substituent | Experimental pKa | Calculated pKa (AM1) |

| Pyridine | H | 5.23[6] | 6.13[7] |

| 3-Methoxypyridine | 3-OCH₃ | 4.88 | 5.23[7] |

| 3-Bromopyridine | 3-Br | 2.84 | 3.23[7] |

| 3-Aminopyridine | 3-NH₂ | 5.98[7] | - |

| 3-Cyanopyridine | 3-CN | 1.45 | 4.21[7] |

Data compiled from various sources.[6][7] Calculated values may differ based on the computational method used.[7][8]

Spectroscopic Characterization

The structure of brominated methoxypyridines is routinely confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Aromatic protons on the pyridine ring typically appear in the δ 7.0-8.5 ppm range. The chemical shifts are influenced by the positions of the bromo and methoxy groups. The methoxy group protons will appear as a sharp singlet, usually around δ 3.8-4.0 ppm. Coupling constants (J-values) between adjacent protons are critical for determining the substitution pattern.[9]

-

¹³C NMR: The carbon atoms of the pyridine ring resonate in the δ 120-150 ppm region. The carbon attached to the electronegative bromine atom will be shifted, as will the carbon bearing the methoxy group.[10]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the ring (~1400-1600 cm⁻¹), and strong C-O stretching from the methoxy group (~1000-1300 cm⁻¹).[10][11] The C-Br stretching vibration is typically observed in the far-infrared region.

-

Mass Spectrometry (MS): The molecular ion peak (M+) will be prominent. A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M+ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]

Reactivity and Synthetic Applications

Brominated methoxypyridines are key intermediates in the synthesis of complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[12] For brominated methoxypyridines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the bromine atom.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield | Reference |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent | [13] |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good | [13] |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [14] |

| Pd(dppf)Cl₂ | - | K₂CO₃ (2) | DMF/H₂O | 120 (Microwave) | 0.5 | Moderate | [13] |

This protocol provides a generalized procedure for the coupling of a bromomethoxypyridine with an arylboronic acid. Optimization may be required for specific substrates.

-

Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine the bromomethoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

-

Reaction: Stir the mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

// Nodes pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; pd2_ox [label="R¹-Pd(II)L₂-X", shape=Mdiamond, fillcolor="#F1F3F4", color="#EA4335", fontcolor="#202124"]; pd2_trans [label="R¹-Pd(II)L₂-R²", shape=Mdiamond, fillcolor="#F1F3F4", color="#FBBC05", fontcolor="#202124"]; boronate [label="[R²-B(OH)₃]⁻", shape=box, style=rounded, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];

// Invisible nodes for layout {rank=same; pd0; pd2_trans}

// Edges pd0 -> pd2_ox [label=" Oxidative\n Addition ", color="#EA4335"]; pd2_ox -> pd2_trans [label=" Transmetalation ", color="#FBBC05"]; pd2_trans -> pd0 [label=" Reductive\n Elimination ", color="#4285F4"];

// Input/Output in1 [shape=plaintext, label="R¹-X\n(Bromomethoxypyridine)"]; in2 [shape=plaintext, label="R²-B(OH)₂\n(Boronic Acid)"]; in3 [shape=plaintext, label="Base\n(e.g., OH⁻)"]; out1 [shape=plaintext, label="R¹-R²\n(Coupled Product)"];

in1 -> pd0; in2 -> boronate; in3 -> boronate; boronate -> pd2_ox; out1 -> pd2_trans [dir=back]; } Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[12][13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3][15] This reaction is indispensable in pharmaceutical research for synthesizing arylamines from aryl halides.[2] It allows for the coupling of bromomethoxypyridines with a vast range of primary and secondary amines.[16]

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield | Reference |

| Pd₂(dba)₃ (1-2) | Xantphos | Cs₂CO₃ (1.4) | 1,4-Dioxane | 100 | High | [3] |

| Pd(OAc)₂ (2) | BINAP | NaOtBu (1.2) | Toluene | 80-100 | Good-High | [2] |

| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98% | [16] |

| Pd₂(dba)₃ (2) | BrettPhos | LiHMDS | THF | Room Temp | High | [15] |

This protocol provides a generalized procedure for the amination of a bromomethoxypyridine. The choice of ligand and base is crucial and depends heavily on the amine substrate.

-

Reaction Setup: To a dry Schlenk tube or vial, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), the appropriate phosphine ligand, and the base (e.g., NaOtBu or Cs₂CO₃).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Reagent Addition: Add the bromomethoxypyridine, followed by the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. Finally, add the amine coupling partner.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).[2] Dilute with an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-aryl amine.

// Nodes pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; pd2_ox [label="Ar-Pd(II)L₂-X", shape=Mdiamond, fillcolor="#F1F3F4", color="#EA4335", fontcolor="#202124"]; pd2_amido [label="Ar-Pd(II)L₂-NR¹R²", shape=Mdiamond, fillcolor="#F1F3F4", color="#34A853", fontcolor="#202124"];

// Invisible nodes for layout {rank=same; pd0; pd2_amido}

// Edges pd0 -> pd2_ox [label=" Oxidative\n Addition ", color="#EA4335"]; pd2_ox -> pd2_amido [label=" Amine Coordination\n & Deprotonation ", color="#34A853"]; pd2_amido -> pd0 [label=" Reductive\n Elimination ", color="#4285F4"];

// Input/Output in1 [shape=plaintext, label="Ar-X\n(Bromomethoxypyridine)"]; in2 [shape=plaintext, label="H-NR¹R²\n(Amine)"]; in3 [shape=plaintext, label="Base"]; out1 [shape=plaintext, label="Ar-NR¹R²\n(Coupled Product)"];

in1 -> pd0; in2 -> pd2_ox; in3 -> pd2_ox; out1 -> pd2_amido [dir=back]; } Caption: The catalytic cycle of Buchwald-Hartwig amination.[2][15]

Conclusion

Brominated methoxypyridines are highly valuable and versatile building blocks in modern organic synthesis. Their electronic properties, dictated by the interplay between the methoxy and bromo substituents on the electron-deficient pyridine core, can be finely tuned. This predictable reactivity makes them ideal substrates for powerful synthetic transformations, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The ability to reliably form C-C and C-N bonds using these synthons provides medicinal chemists and materials scientists with a robust platform for the rapid assembly of complex molecular architectures, accelerating the discovery and development of novel therapeutic agents and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. bnmv.ac.in [bnmv.ac.in]

- 10. lehigh.edu [lehigh.edu]

- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 12. Yoneda Labs [yonedalabs.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

Lacking definitive quantitative solubility data for (5-Bromo-2-methoxypyridin-3-yl)methanol in the public domain, this technical guide provides a framework for its solubility determination. It is intended for researchers, scientists, and professionals in drug development. This document outlines predictive analyses based on the compound's structure, detailed experimental protocols for solubility assessment, and essential safety considerations.

Executive Summary

(5-Bromo-2-methoxypyridin-3-yl)methanol is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is crucial for process development, formulation, and purification. This guide offers a comprehensive approach to determining its solubility profile, addressing the current gap in available quantitative data.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3] The structure of this compound features both polar and non-polar characteristics, suggesting a nuanced solubility profile.

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, while the methoxy (-OCH3) group and the nitrogen atom in the pyridine ring act as hydrogen bond acceptors.[2] These groups contribute to the molecule's polarity.

-

Non-Polar Features: The pyridine ring and the bromo substituent contribute to the molecule's non-polar character.

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the polar functional groups of the compound. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for effective solvation of the polar regions of the molecule.[1] |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | These solvents offer a balance of polar and non-polar characteristics, likely enabling dissolution. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity from the hydroxyl and methoxy groups will likely hinder solubility in non-polar solvents.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and commonly used technique.[4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small test tubes with screw caps[5]

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be recorded in a structured format to facilitate comparison.

Table 2: Quantitative Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Acetonitrile | ||

| Dimethyl Sulfoxide (DMSO) | ||

| N,N-Dimethylformamide (DMF) | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Toluene | ||

| Hexane |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[6][7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Researchers should always consult the supplier-specific SDS for the most accurate and up-to-date safety information before handling any chemical.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the necessary data to support further development and application of this compound. The provided workflow and data presentation templates offer a standardized approach to ensure data quality and comparability.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Khan Academy [khanacademy.org]

- 4. m.youtube.com [m.youtube.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. fishersci.com [fishersci.com]

- 7. actylislab.com [actylislab.com]

- 8. louisville.edu [louisville.edu]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Crystal Structure Analysis of Substituted Pyridyl Methanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical aspects of crystal structure analysis of substituted pyridyl methanols, a class of compounds of significant interest in pharmaceutical research and drug development. Through a comprehensive review of crystallographic data and experimental protocols, this guide provides a comparative analysis of their structural features and outlines the methodologies for their determination.

Introduction to Substituted Pyridyl Methanols

Substituted pyridyl methanols are organic compounds characterized by a methanol group and a substituted or unsubstituted phenyl group attached to a pyridine ring. The versatility in substitution patterns on both the pyridine and phenyl rings allows for the fine-tuning of their physicochemical properties, making them attractive scaffolds for the design of novel therapeutic agents. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.

Experimental Protocols

The determination of the crystal structure of substituted pyridyl methanols involves a series of well-defined experimental procedures, from crystal growth to data analysis.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. Slow evaporation of a saturated solution is a common and effective method for growing crystals of substituted pyridyl methanols.

Typical Protocol for Crystal Growth by Slow Evaporation:

-

Dissolution: Dissolve the synthesized substituted pyridyl methanol compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, ethyl acetate) to prepare a saturated or near-saturated solution. Gentle heating may be applied to facilitate dissolution.

-

Filtration: Filter the solution to remove any particulate matter.

-

Crystallization: Transfer the clear solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection

X-ray diffraction analysis is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[1]

A Generalized Workflow for Data Collection is as follows:

Instrumentation and Parameters:

Data collection is typically performed on a CCD area-detector diffractometer. Key parameters include:

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used.

-

Temperature: Data is often collected at low temperatures (e.g., 296 K) to minimize thermal vibrations.

-

Data Collection Software: Programs like Bruker's SMART are used for data collection.[2]

-

Cell Refinement and Data Reduction: Software such as SAINT is employed for cell refinement and data reduction.[2]

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

-

Structure Solution: The initial crystal structure is often solved using direct methods with programs like SHELXS.[2]

-

Structure Refinement: The solved structure is then refined by full-matrix least-squares on F² using software such as SHELXL.[2] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[2]

Data Presentation: A Comparative Analysis

The following tables summarize the crystallographic data for a selection of substituted pyridyl methanols, allowing for a comparative analysis of their structural parameters.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Phenyl(pyridin-2-yl)methanol[2] | (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[3] |

| Chemical Formula | C₁₂H₁₁NO | C₁₂H₁₀ClNO |

| Formula Weight | 185.22 | 219.66 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| a (Å) | 7.4385 (8) | 8.4309 (6) |

| b (Å) | 14.3429 (16) | 16.1488 (11) |

| c (Å) | 9.2255 (10) | 10.1487 (7) |

| α (°) | 90 | 90 |

| β (°) | 90 | 101.458 (2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 984.27 (19) | 1352.48 (17) |

| Z | 4 | 4 |

| Temperature (K) | 296 | 296 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 7290 | 7935 |

| Independent reflections | 2245 | 2362 |

| R[F² > 2σ(F²)] | 0.039 | 0.046 |

| wR(F²) | 0.084 | 0.126 |

| Goodness-of-fit on F² | 0.81 | 1.03 |

Table 2: Selected Bond Lengths (Å)

| Bond | Phenyl(pyridin-2-yl)methanol[2] | (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[3] |

| O1—C7 | 1.433 (2) | 1.432 (2) |

| N1—C1 | 1.336 (3) | 1.340 (2) |

| N1—C5 | 1.340 (3) | 1.341 (2) |

| C1—C7 | 1.517 (3) | 1.519 (2) |

| C7—C8 | 1.513 (3) | 1.518 (2) |

| C11—Cl1 | - | 1.7412 (18) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle/Torsion Angle | Phenyl(pyridin-2-yl)methanol[2] | (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[3] |

| Bond Angles | ||

| C1—N1—C5 | 117.5 (2) | 117.43 (14) |

| N1—C1—C7 | 116.1 (2) | 116.33 (14) |

| O1—C7—C1 | 111.41 (18) | 107.95 (13) |

| O1—C7—C8 | 108.62 (17) | 111.44 (13) |

| C1—C7—C8 | 112.57 (18) | 112.16 (13) |

| Torsion Angles | ||

| N1—C1—C7—O1 | -59.5 (3) | -67.0 (2) |

| N1—C1—C7—C8 | 65.1 (3) | 55.7 (2) |

| O1—C7—C8—C9 | -178.6 (2) | 49.0 (2) |

| C1—C7—C8—C13 | -172.9 (2) | -133.74 (17) |

Structural Insights and Signaling Pathways

The crystal structures of substituted pyridyl methanols reveal key intermolecular interactions that govern their packing in the solid state. Hydrogen bonding is a predominant feature, often involving the hydroxyl group and the nitrogen atom of the pyridine ring. For instance, in phenyl(pyridin-2-yl)methanol, O—H⋯N hydrogen bonds link the molecules into helical chains.[2] In the case of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the molecules are linked by O—H⋯N hydrogen bonds into zigzag chains.[3]

The relative orientation of the aromatic rings is another important structural aspect. The dihedral angle between the pyridine and phenyl rings is 71.42 (10)° in phenyl(pyridin-2-yl)methanol and 74.34 (6)° in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.[2][3] These conformational features are crucial for understanding how these molecules interact with biological targets.

The following diagram illustrates a simplified logical relationship in the context of drug development, where understanding the crystal structure informs the design of more potent compounds.

Conclusion

The crystal structure analysis of substituted pyridyl methanols provides invaluable information for understanding their chemical and physical properties. This technical guide has outlined the key experimental protocols for determining these structures and presented a comparative analysis of selected examples. The detailed structural data, including bond lengths, angles, and intermolecular interactions, serve as a critical foundation for researchers in the fields of medicinal chemistry and drug development, enabling the rational design of new and more effective therapeutic agents. The continued application of single-crystal X-ray diffraction will undoubtedly lead to further advancements in our understanding of this important class of compounds.

References

Quantum chemical calculations for predicting reactivity of pyridine intermediates

An In-depth Technical Guide: Quantum Chemical Calculations for Predicting the Reactivity of Pyridine Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry and agrochemicals, present in a significant percentage of top-selling drugs.[1][2] Its unique electronic structure, characterized by an electron-deficient aromatic system and a basic nitrogen atom, governs its reactivity but also presents significant challenges for selective functionalization.[2][3][4][5] Predicting the outcome of reactions involving pyridine intermediates is crucial for efficient synthesis design, metabolite identification, and the overall pace of drug discovery.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for providing a deep, quantitative understanding of molecular structure and reactivity.[6][7] By modeling the electronic distribution and energy landscapes of reaction pathways, these computational methods allow researchers to predict reaction sites, evaluate the influence of substituents, and calculate reaction barriers, thereby guiding synthetic efforts and accelerating the development of novel therapeutics. This guide provides a technical overview of the theoretical concepts, practical workflows, and applications of quantum chemical calculations in predicting the reactivity of pyridine intermediates.

Theoretical Foundations: Reactivity Descriptors

Quantum chemistry allows for the calculation of various electronic properties that serve as powerful descriptors of chemical reactivity. These descriptors help rationalize and predict where and how a pyridine intermediate will react.

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[8][9][10]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density around a molecule. It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For pyridine, the nitrogen lone pair typically shows a region of strong negative potential, while the ring carbons, particularly at positions 2, 4, and 6, are relatively electron-deficient.[11][12]

-

Fukui Functions: These descriptors identify the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.

-

Global Reactivity Descriptors: Conceptual DFT provides indices like the electrophilicity index (ω), chemical potential (μ), and chemical hardness (η). These values help in quantifying and comparing the overall reactivity of different pyridine derivatives.

A Generalized Computational Workflow

Predicting the reactivity of pyridine intermediates follows a systematic computational workflow. This process involves optimizing the molecular structure and then calculating the relevant electronic properties to derive insights into its chemical behavior.

Caption: A typical workflow for theoretical studies of chemical reactivity.

Detailed Computational Protocol

This section provides a standardized protocol for performing DFT calculations on a pyridine intermediate.

Protocol 1: Standard DFT Calculation for a Pyridine Intermediate

-

Software Selection: Utilize a robust quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE.[13]

-

Method and Functional: Density Functional Theory (DFT) is the recommended method for its balance of accuracy and computational cost.[13] The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules.[8][13][14][15]

-

Basis Set Selection: A Pople-style basis set such as 6-31G(d,p) is suitable for initial geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311++G(d,p) is recommended.[8][14]

-

Geometry Optimization:

-

Construct the 3D structure of the pyridine intermediate.

-

Perform a full geometry optimization to locate the lowest energy conformer. Use tight convergence criteria to ensure an accurate structure.

-

-

Frequency Calculation:

-

Conduct a frequency calculation at the same level of theory as the optimization.

-

Confirm that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies. The results also provide thermodynamic data like zero-point vibrational energy (ZPVE).

-

-

Property and Reactivity Descriptor Calculation:

-

From the optimized wavefunction, calculate molecular orbitals (HOMO, LUMO), atomic charges (e.g., Mulliken, NBO), and generate the molecular electrostatic potential (MEP) surface.

-

-

Solvation Effects:

-

To model reactivity in a specific solvent, incorporate a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). This is crucial as solvent can significantly influence reaction pathways and energies.

-

-

Transition State (TS) Search (for specific reactions):

-

To calculate the activation energy (Ea) for a proposed reaction, construct an initial guess for the transition state structure.

-

Perform a TS optimization (e.g., using Opt=TS).

-

Verify the TS by running a frequency calculation; a true TS will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Calculate the activation energy as the energy difference between the TS and the reactants.

-

Data Presentation: Predicting Reactivity Trends

Quantum chemical calculations generate quantitative data that can be used to compare the reactivity of various pyridine derivatives.

Table 1: Calculated Molecular Orbital Energies and Reactivity Indices for Substituted Pyridines (Note: These values are illustrative examples for demonstration purposes.)

| Pyridine Derivative | Substituent (Position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity Index (ω) |

| Pyridine | -H | -6.89 | -0.45 | 6.44 | 1.65 |

| 4-Methoxypyridine | 4-OCH₃ | -6.21 | -0.21 | 6.00 | 1.48 |

| 4-Nitropyridine | 4-NO₂ | -7.85 | -2.15 | 5.70 | 3.01 |

| 4-Chloropyridine | 4-Cl | -7.15 | -0.98 | 6.17 | 2.05 |

This table demonstrates how electron-donating groups (-OCH₃) raise the HOMO energy, making the ring more susceptible to electrophilic attack, while electron-withdrawing groups (-NO₂) lower the LUMO energy, making it more susceptible to nucleophilic attack and increasing its overall electrophilicity.

Table 2: Calculated Activation Energies for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyridine (Note: These values are illustrative examples for demonstration purposes.)

| Nucleophile | Reaction Site | Calculated Activation Energy (kcal/mol) |

| NH₃ | C-2 | 25.4 |

| NH₃ | C-6 | 25.4 |

| OH⁻ | C-2 | 18.2 |

| OH⁻ | C-6 | 18.2 |

This table shows how computational chemistry can be used to quantify the energy barriers for specific reactions, helping to predict reaction feasibility and compare the reactivity of different nucleophiles.

Application in Drug Development

The insights gained from quantum chemical calculations directly impact several stages of the drug discovery and development pipeline.

Caption: Integration of computational predictions in the drug discovery process.

-

Rational Synthesis Design: By predicting the most likely sites for electrophilic or nucleophilic attack, chemists can design more efficient and regioselective synthetic routes, reducing the number of trial-and-error experiments and conserving resources.[1][2][5]

-

Lead Optimization: In drug development, it is often necessary to modulate the reactivity of a lead compound to improve its metabolic stability or reduce off-target covalent binding. DFT calculations can screen different substituents to fine-tune the electronic properties of the pyridine ring and achieve the desired reactivity profile.[16][6][7]

-

Predicting Drug Metabolism: The sites on a drug molecule that are most susceptible to metabolism by enzymes like Cytochrome P450 are often the most electronically reactive. Computational models can identify these "metabolic hotspots" early in the design phase, allowing chemists to block these positions to improve the drug's half-life.

-

Assessing Toxicity Risks: Unwanted reactivity can lead to toxicity, for instance, through the formation of covalent adducts with proteins. Quantum chemical calculations can help identify highly reactive intermediates that might pose a toxicity risk.

Conclusion

Quantum chemical calculations offer a powerful, predictive framework for understanding and manipulating the reactivity of pyridine intermediates. By leveraging descriptors such as frontier molecular orbitals and electrostatic potentials, researchers can gain profound insights into reaction mechanisms, regioselectivity, and the influence of substituents. The integration of these computational protocols into the drug discovery workflow enables more rational molecular design, accelerates the optimization of lead compounds, and helps mitigate risks associated with metabolism and toxicity. As computational resources become more accessible and methods more refined, the predictive power of quantum chemistry will continue to be a cornerstone of modern pharmaceutical research and development.

References

- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rowansci.substack.com [rowansci.substack.com]

- 7. mdpi.com [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

- 9. camjol.info [camjol.info]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity descriptors for the hydrogen bonding ability of pyridine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and significance of novel pyridine building blocks in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational six-membered aromatic heterocycle, continues to be a privileged scaffold in medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in a multitude of biological interactions have solidified its importance in the development of a vast array of therapeutic agents. This guide provides a comprehensive overview of the discovery and significance of novel pyridine building blocks in modern drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Significance of the Pyridine Moiety in Drug Design

The pyridine nucleus is a key structural component in numerous natural products, including vitamins and alkaloids, and is present in a significant number of FDA-approved drugs.[1] Its prevalence stems from several key physicochemical properties that are advantageous for drug design:

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.

-

Modulation of Physicochemical Properties: The incorporation of a pyridine moiety can enhance the aqueous solubility, metabolic stability, and cell permeability of a drug candidate.[2]

-

Bioisosterism: Pyridine rings are often used as bioisosteres for phenyl rings, offering a similar size and shape while introducing a key hydrogen bond acceptor and altering electronic properties. This substitution can lead to improved potency and selectivity.

-

Synthetic Tractability: The pyridine ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.[3]

A recent analysis of drugs approved by the US FDA between 2014 and 2023 revealed that a significant number of them contain a pyridine ring, with a notable prevalence in anticancer and central nervous system (CNS) therapies. This underscores the continued importance and success of this scaffold in addressing a wide range of diseases.

Novel Pyridine Building Blocks and Their Biological Activities

The continuous exploration of novel pyridine derivatives has led to the discovery of potent and selective modulators of various biological targets. The following tables summarize the in vitro activities of several recently developed pyridine-based compounds across different therapeutic areas.

Anticancer Agents

Pyridine-containing molecules have emerged as a significant class of anticancer agents, frequently targeting kinases and other proteins involved in tumor progression.[4]

| Compound/Derivative | Target/Assay | Cell Line | IC₅₀ (µM) |

| PIM-1 Kinase Inhibitors | |||

| Compound 12 | PIM-1 Kinase | - | 0.0143 |

| Cytotoxicity | MCF-7 | 0.5 | |

| Cytotoxicity | HepG2 | 5.27 | |

| VEGFR-2 Inhibitors | |||

| Compound 10 | VEGFR-2 Kinase | - | 0.12 |

| Cytotoxicity | HepG2 | 4.25 | |

| Cytotoxicity | MCF-7 | 6.08 | |

| Tubulin Polymerization Inhibitors | |||

| Diarylpyridine 10t | Tubulin Polymerization | - | Similar to CA-4 |

| Cytotoxicity | HeLa | 0.19 | |

| Cytotoxicity | SGC-7901 | 0.30 | |

| Cytotoxicity | MCF-7 | 0.33 | |

| Pyridine-Ureas | |||

| Compound 8e | VEGFR-2 Kinase | - | 3.93 |

| Cytotoxicity | MCF-7 | 0.22 (48h) | |

| Compound 8b | VEGFR-2 Kinase | - | 5.0 |

Anti-inflammatory Agents

Several novel pyridine derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting key enzymes in inflammatory pathways.

| Compound/Derivative | Target/Assay | Method | IC₅₀ (µM) / % Inhibition |

| Pyridine Derivative 7a | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀ = 76.6 |

| Pyridine Derivative 7f | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀ = 96.8 |

| Imidazo[4,5-b]pyridine 3f | COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 9.2 |

| Thiazolo[4,5-b]pyridin-2-one derivatives | Edema Inhibition | Carrageenan-induced rat paw edema | Comparable to Ibuprofen |

Antiviral Agents

The pyridine scaffold is also a key component in the development of novel antiviral agents.

| Compound/Derivative | Virus | Cell Line | IC₅₀ (µg/mL) / % Viral Reduction |

| Benzothiazolyl-pyridine 8f | H5N1 | Vero-E6 | - |

| SARS-CoV-2 | Vero-E6 | IC₅₀ = 544.6 (3CLpro) | |

| Benzothiazolyl-pyridine 8g | H5N1 | Vero-E6 | - |

| SARS-CoV-2 | Vero-E6 | IC₅₀ = 868.2 (3CLpro) | |

| Benzothiazolyl-pyridine 8h | H5N1 | Vero-E6 | - |

| SARS-CoV-2 | Vero-E6 | IC₅₀ = 240.6 (3CLpro) | |

| N-Sulfonamide Pyridine 15c | HSV-1 | - | >50% reduction |

| N-Sulfonamide Pyridine 15d | HSV-1 | - | >50% reduction |

Neuroprotective Agents

Recent studies have highlighted the potential of pyridine derivatives in the treatment of neurodegenerative diseases.

| Compound/Derivative | Target/Assay | Effect |

| Pyridyl/Pyrazinyl Thiourea 9w | Aβ-induced mPTP opening | 69.3% Neuroprotection |

| Pyridyl/Pyrazinyl Thiourea 9r | Aβ-induced mPTP opening | 51.8% Neuroprotection |

| Pyridyl/Pyrazinyl Thiourea 9k | Aβ-induced mPTP opening | 48.2% Neuroprotection |

| Pyrrolo[2,3-b]pyridine 41 | GSK-3β Inhibition | IC₅₀ = 0.22 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of novel pyridine building blocks.

General Synthesis of a Pyridine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a common method for the synthesis of 2-aminopyridine derivatives, a prevalent core structure in many kinase inhibitors.

Workflow:

General workflow for Suzuki-Miyaura coupling.

Materials:

-

2-amino-5-bromopyridine

-

Aryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, DMA)

-

Microwave reactor or conventional heating setup

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a microwave vial, combine 2-amino-5-bromopyridine (1 equivalent), the desired aryl boronic acid or ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents) in the appropriate solvent.

-

Reaction: Heat the reaction mixture in a microwave reactor or under conventional heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite and wash with an appropriate organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminopyridine derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow:

Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyridine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of pyridine derivatives against a specific kinase.

Procedure:

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

-

Compound Addition: Add the pyridine derivatives at various concentrations to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for a defined period.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay, or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Signaling Pathways Modulated by Novel Pyridine Derivatives

The therapeutic effects of many pyridine-based drugs are a result of their ability to modulate specific signaling pathways implicated in disease pathogenesis.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. Several novel pyridine derivatives have been developed as potent PIM-1 inhibitors.[5][6]

PIM-1 kinase signaling pathway and its inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyridine-based inhibitors of VEGFR-2 have shown significant promise as anti-angiogenic agents.[5][7]

VEGFR-2 signaling pathway and its inhibition.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a validated anticancer strategy. Novel diarylpyridine derivatives have been identified as potent inhibitors of tubulin polymerization.

Tubulin polymerization and its inhibition.

Conclusion and Future Directions

The pyridine scaffold remains a highly versatile and valuable building block in the design and discovery of novel therapeutic agents. Its unique combination of physicochemical properties and synthetic accessibility ensures its continued prominence in medicinal chemistry. The examples highlighted in this guide demonstrate the broad applicability of pyridine derivatives in targeting a diverse range of diseases, from cancer to inflammatory disorders and viral infections.